molecular formula C5H11F2NO B2607721 3-(2,2-Difluoroethoxy)propan-1-amine CAS No. 1250067-99-2

3-(2,2-Difluoroethoxy)propan-1-amine

Cat. No.: B2607721
CAS No.: 1250067-99-2
M. Wt: 139.146
InChI Key: PAIAKZWTKUUVHN-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)propan-1-amine is a chemical compound with the molecular formula C5H11F2NO It is characterized by the presence of a difluoroethoxy group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,2-difluoroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the difluoroethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro compounds or amides.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

3-(2,2-Difluoroethoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    3-(2,2-Difluoroethoxy)propan-2-amine: Similar structure but with the amine group attached to the second carbon of the propyl chain.

    3-(2,2-Difluoroethoxy)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain.

    3-(2,2-Difluoroethoxy)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: 3-(2,2-Difluoroethoxy)propan-1-amine is unique due to its specific placement of the difluoroethoxy group and the amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO/c6-5(7)4-9-3-1-2-8/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIAKZWTKUUVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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